Home > Products > Screening Compounds P44841 > Chroman-7-ylmethanamine hydrochloride
Chroman-7-ylmethanamine hydrochloride -

Chroman-7-ylmethanamine hydrochloride

Catalog Number: EVT-8313911
CAS Number:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Source: Chroman-7-ylmethanamine hydrochloride is derived from chroman, a bicyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring. This compound is often synthesized for research purposes and has potential applications in medicinal chemistry.

Classification: It belongs to the class of amines and can be categorized under chroman derivatives. Its structural framework suggests potential biological activity, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods: The synthesis of Chroman-7-ylmethanamine hydrochloride typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available chroman derivatives.
  2. Reactions: A common method involves the alkylation of chroman with formaldehyde followed by reduction to yield the corresponding amine.
  3. Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical Details: The synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.

Molecular Structure Analysis

Structure: Chroman-7-ylmethanamine hydrochloride features a chroman core with an amine group attached at the 7-position. The molecular formula can be represented as C11H15ClNC_{11}H_{15}ClN.

Data:

  • Molecular Weight: Approximately 215.70 g/mol
  • Structural Representation: The compound can be visualized using molecular modeling software to understand its three-dimensional conformation.
Chemical Reactions Analysis

Reactions: Chroman-7-ylmethanamine hydrochloride can participate in various chemical reactions:

  1. Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  2. Alkylation Reactions: It can undergo further alkylation to produce more complex derivatives.
  3. Deprotonation Reactions: In basic conditions, the hydrochloride can be deprotonated to regenerate the free base form.

Technical Details: Each reaction type requires specific conditions such as temperature control and choice of solvents to ensure successful transformations.

Mechanism of Action

The mechanism of action for Chroman-7-ylmethanamine hydrochloride is not fully elucidated but is hypothesized based on its structural features:

  1. Biological Interaction: The amine group may interact with neurotransmitter receptors or enzymes, similar to other amines in pharmacology.
  2. Potential Pathways: It could modulate pathways involving serotonin or dopamine receptors, but specific studies would be needed to confirm these interactions.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of the hydrochloride salt.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but should be stored away from moisture.
  • pH Sensitivity: The hydrochloride form exhibits acidic properties which may affect its reactivity in different environments.
Applications

Chroman-7-ylmethanamine hydrochloride has several scientific uses:

  1. Medicinal Chemistry Research: Investigated for potential therapeutic effects in neurological disorders.
  2. Pharmacological Studies: Used in studies examining receptor interactions and enzyme inhibition.
  3. Synthetic Intermediate: Serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Introduction to Chroman-7-ylmethanamine Hydrochloride in Medicinal Chemistry

Structural Classification Within Chroman Derivatives

Chroman-7-ylmethanamine hydrochloride belongs to the chromane (benzopyran) structural family, characterized by a benzofused tetrahydropyran ring system. Its core structure consists of a 3,4-dihydro-2H-chromene scaffold with an aminomethyl substituent at the 7-position, protonated as a hydrochloride salt for enhanced solubility and stability. The molecular formula is C₁₀H₁₄ClNO (MW: 199.68 g/mol), with the SMILES notation NCC1=CC=C2C(=C1)CCOC2.[H]Cl precisely defining atomic connectivity [1].

This compound exhibits positional isomerism relative to other chromanmethanamine derivatives. For example, Chroman-2-ylmethanamine features the aminomethyl group at the chiral C2 position, influencing conformational flexibility and receptor binding [8], whereas Chroman-3-ylmethanamine hydrochloride (CAS 113771-75-8) demonstrates altered electronic distributions due to attachment at the C3 carbon [1]. The 7-substitution pattern confers distinct pharmacophoric properties by positioning the basic amine moiety ortho to the oxygen bridge, enabling hydrogen-bonding geometries inaccessible to C2 or C3 isomers.

Table 1: Structural Comparison of Key Chromanmethanamine Derivatives

Compound NameSubstitution PositionMolecular FormulaKey Structural Features
Chroman-7-ylmethanamineC7C₁₀H₁₄ClNOAmine ortho to oxygen; planar aniline-like pharmacophore
Chroman-2-ylmethanamineC2 (chiral center)C₁₀H₁₃NOAmine at stereogenic center; flexible ethylamine chain
Chroman-3-ylmethanamine HClC3C₁₀H₁₄ClNOAmine beta to oxygen; semi-rigid cyclic conformation
7-(Aminomethyl)spiro[chroman-2,4'-piperidin]-4-oneC7-spiroC₁₄H₁₈N₂OSpirocyclic extension; dual H-bond donor/acceptor sites

Advanced derivatives incorporate this scaffold into polycyclic systems. Notable examples include spirochroman-piperidinones where the chroman-7-ylmethanamine unit connects to piperidine via carbonyl bridges, enhancing three-dimensional complexity and target engagement [2]. Patent literature describes fused chroman-chromene hybrids with aminomethyl groups at C7, which serve as core structural motifs for neurokinin receptor antagonists and estrogen modulators [4].

Historical Development of Chroman-Based Pharmacophores

The chroman scaffold emerged as a privileged structure in medicinal chemistry following the discovery of endogenous tocopherols (vitamin E derivatives) in the 1930s. Early pharmacological studies focused on 2,2-dimethylchroman antioxidants, but the aminomethyl-functionalized derivatives gained prominence in the 1980s with the exploration of rigidified catecholamine analogs [6]. Chroman-7-ylmethanamine represented a strategic conformational restriction of 2-phenylethylamine neurotransmitters, locking the aniline moiety into a near-planar orientation that preferentially binds aminergic GPCRs.

Significant milestones include:

  • 1980s–1990s: Development of benzodioxane-propanolamines as alpha-adrenergic antagonists, establishing chroman-like systems as bioisosteres for catechol-containing drugs [9].
  • Early 2000s: Optimization of C7-substituted chromans for CNS penetration, leveraging the amine’s pKa (~9.5) for blood-brain barrier transit. Patent US20080182891A1 disclosed chroman-7-ylmethanamine derivatives as serotonin receptor ligands for psychiatric disorders [4].
  • 2010–Present: Integration into multitarget agents, exemplified by 7-(5-((amino)methyl)thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one hybrids demonstrating dual HDAC6 inhibition and estrogen receptor modulation in breast cancer models [2].

Pharmacophore evolution refined the spatial orientation of the amine group relative to the chroman oxygen. Comparative studies revealed that C7 substitution (as in Chroman-7-ylmethanamine) enables optimal vectoring for hydrogen-bond donation to aspartate residues in aminergic GPCRs, while C2-substituted congeners favor hydrophobic pocket engagement. Modern design incorporates thiophene or pyridine appendages at C7 to extend π-stacking capabilities, as seen in kinase inhibitors like Vandetanib derivatives [10].

Role in Multitarget Drug Design for Complex Pathologies

Chroman-7-ylmethanamine hydrochloride serves as a versatile building block in multitarget-directed ligand (MTDL) development, particularly for neurodegenerative disorders and oncology. Its structural duality—combining a planar aromatic system with a flexible basic side chain—enables simultaneous engagement of unrelated targets:

Mechanistic Advantages in Polypharmacology

  • Hydrogen-Bonding Versatility: The chroman oxygen accepts H-bonds from protease catalytic residues, while the protonated amine donates charges to aspartate in G-protein-coupled receptors [5].
  • Conformational Adaptation: Semi-rigidity allows induced-fit binding across divergent active sites, such as acetylcholinesterase (AChE) peripheral anionic site and beta-secretase (BACE1) catalytic dyad [10].
  • Synergistic Pharmacokinetics: Log P ~2.7 balances membrane penetration (chroman core) and aqueous solubility (hydrochloride salt), addressing a key MTDL challenge of reconciling divergent physicochemical requirements for multiple targets [3].

Table 2: Multitarget Applications of Chroman-7-ylmethanamine Hybrids

Hybrid StructureDisease ApplicationTargets EngagedEfficacy Metrics
7-(Thiophen-2-ylmethylamino)spirochroman-4-oneBreast cancer & melanomaHDAC6, ERα, Tubulin polymerizationIC₅₀ = 0.31–5.62 μM in MCF-7/B16F10 cells [2]
Tacrine-chroman-7-ylmethanamine conjugateAlzheimer’s diseaseAChE, BuChE, BACE1Kᵢ = 12 nM (AChE); 78% Aβ reduction [5]
Chroman-7-yl-benzimidazole kinase modulatorChronic myeloid leukemiaBCR-ABLᵀ³¹⁵ᴵ, Aurora B, JAK285% proliferation inhibition at 1 μM [9]

Computational strategies have been pivotal in optimizing these hybrids:

  • Inverse Docking: Identifies off-target interactions by screening chroman-7-ylmethanamine against proteomes, revealing latent affinities for phosphodiesterases and neurokinin receptors [3].
  • Pharmacophore Fusion: Merges chroman-7-ylmethanamine’s H-bond donor/acceptor features with complementary pharmacophores (e.g., coumarin’s lactone carbonyl) to create dualsteric MTDLs. This approach yielded compounds with <10 nM affinities for both AChE and BACE1 [5].
  • QSAR-Driven Hybridization: Quantitative structure-activity relationship models balance electron-donating effects at C7 (enhancing HDAC inhibition) with steric bulk tolerances for kinase binding [10].

Notably, spirocyclic derivatives incorporating this scaffold show promise against multifactorial cancers. Molecular docking confirms simultaneous occupancy of the BACE1 catalytic pocket and HDAC2 zinc-binding domain by a single chroman-7-ylmethanamine hybrid, rationalizing its nanomolar potency in glioblastoma models [2] [10]. These advances validate chroman-7-ylmethanamine hydrochloride as an enabling pharmacophore for next-generation polypharmacological agents.

Properties

Product Name

Chroman-7-ylmethanamine hydrochloride

IUPAC Name

3,4-dihydro-2H-chromen-7-ylmethanamine;hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

InChI

InChI=1S/C10H13NO.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6H,1-2,5,7,11H2;1H

InChI Key

HVKSTELSBTUSMZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)CN)OC1.Cl

Canonical SMILES

C1CC2=C(C=C(C=C2)CN)OC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.